molecular formula C9H7BrFIO2 B13696378 Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate

Cat. No.: B13696378
M. Wt: 372.96 g/mol
InChI Key: CUCIZOPDUKLSGG-UHFFFAOYSA-N
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Description

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate ester featuring a bromomethyl group at position 2, fluorine at position 3, and iodine at position 5. The combination of halogens (Br, F, I) introduces unique electronic and steric properties, influencing its reactivity and applications in cross-coupling reactions or alkylation processes .

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

methyl 2-(bromomethyl)-3-fluoro-5-iodobenzoate

InChI

InChI=1S/C9H7BrFIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3

InChI Key

CUCIZOPDUKLSGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a methyl benzoate derivative followed by fluorination and iodination. The reaction conditions often involve the use of bromine, fluorine sources, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include substituted benzoates, alcohols, and coupled aromatic compounds .

Scientific Research Applications

Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for creating complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The fluoro and iodo substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate
  • Key Differences : Replaces fluorine (position 3) with a nitro group and iodine (position 5) with trifluoromethoxy.
  • Synthesis : Synthesized via nitration and bromination of a methyl precursor, followed by esterification with SOCl₂/MeOH .
  • Reactivity : The nitro group enhances electrophilicity, while trifluoromethoxy increases electron-withdrawing effects compared to iodine.
  • Applications : Used in PROTACs for neoplasms due to its stability and ability to engage E3 ligases .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
  • Key Differences : Contains chlorine (position 2) and bromine (position 3) instead of bromomethyl and fluorine.
  • Synthesis : Likely involves halogenation and esterification steps similar to those in but with distinct halogenation reagents (e.g., Cl₂ or Br₂) .
  • Reactivity : Chlorine’s smaller size and higher electronegativity increase hydrolysis susceptibility compared to bromomethyl.
Methyl 2-amino-3,5-dibromobenzoate
  • Key Differences: Substitutes fluorine and iodine with amino and bromine groups.
  • Synthesis: Derived from bromination of an amino precursor, leveraging directing effects of the amino group .
  • Reactivity: The amino group acts as an electron donor, reducing the ester’s electrophilicity compared to the fluorine/iodine combination.

Physical and Chemical Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) Stability Notes
Methyl 2-(Bromomethyl)-3-fluoro-5-iodobenzoate C₉H₆BrFIO₂ BrCH₂ (2), F (3), I (5) Not reported High stability due to iodine’s inertness
Methyl 2-(Bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate C₁₀H₈BrF₃NO₅ BrCH₂ (2), NO₂ (3), OCF₃ (5) Not reported Nitro group increases reactivity
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₉H₅BrClF₃O₃ Br (3), Cl (2), OCF₃ (5) Not reported Prone to hydrolysis under basic conditions
Methyl 2-amino-3,5-dibromobenzoate C₈H₇Br₂NO₂ NH₂ (2), Br (3,5) Not reported Amino group enhances solubility

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